4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole
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Overview
Description
4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group at the 4-position and a phenylsulfanyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with phenyl isothiocyanate, followed by cyclization with methyl iodide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methyl and phenylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 4-Methyl-5-(phenylsulfonyl)-1,2,3-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can be compared with other thiadiazole derivatives such as:
4-Methyl-5-(phenylsulfonyl)-1,2,3-thiadiazole: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and biological activity.
4-Methyl-5-(phenylthio)-1,2,3-thiadiazole: Similar to the phenylsulfanyl derivative but with a thioether linkage, which can influence its chemical properties.
4-Methyl-5-(phenylamino)-1,2,3-thiadiazole: Contains an amino group, which can significantly alter its electronic properties and reactivity.
Properties
IUPAC Name |
4-methyl-5-phenylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRSUEVIZNLPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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